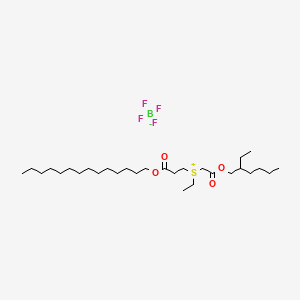
Ethyl(2-((2-ethylhexyl)oxy)-2-oxoethyl)(3-oxo-3-(tetradecyloxy)propyl)sulphonium tetrafluoroborate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(2-((2-ethylhexyl)oxy)-2-oxoethyl)(3-oxo-3-(tetradecyloxy)propyl)sulphonium tetrafluoroborate(1-) is a complex organic compound with a unique structure that includes both sulphonium and tetrafluoroborate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(2-((2-ethylhexyl)oxy)-2-oxoethyl)(3-oxo-3-(tetradecyloxy)propyl)sulphonium tetrafluoroborate(1-) typically involves multiple steps. The process begins with the preparation of the sulphonium intermediate, which is then reacted with tetrafluoroboric acid to form the final product. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl(2-((2-ethylhexyl)oxy)-2-oxoethyl)(3-oxo-3-(tetradecyloxy)propyl)sulphonium tetrafluoroborate(1-) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
Ethyl(2-((2-ethylhexyl)oxy)-2-oxoethyl)(3-oxo-3-(tetradecyloxy)propyl)sulphonium tetrafluoroborate(1-) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems or as an active pharmaceutical ingredient.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism by which Ethyl(2-((2-ethylhexyl)oxy)-2-oxoethyl)(3-oxo-3-(tetradecyloxy)propyl)sulphonium tetrafluoroborate(1-) exerts its effects involves interactions with specific molecular targets and pathways. The sulphonium group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. Additionally, the tetrafluoroborate group may influence the compound’s solubility and stability, affecting its overall activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl(2-((2-ethylhexyl)oxy)-2-oxoethyl)sulphonium tetrafluoroborate(1-)
- Ethyl(3-oxo-3-(tetradecyloxy)propyl)sulphonium tetrafluoroborate(1-)
- Ethyl(2-oxoethyl)(3-oxo-3-(tetradecyloxy)propyl)sulphonium tetrafluoroborate(1-)
Uniqueness
Ethyl(2-((2-ethylhexyl)oxy)-2-oxoethyl)(3-oxo-3-(tetradecyloxy)propyl)sulphonium tetrafluoroborate(1-) is unique due to its combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
93918-81-1 |
|---|---|
Molecular Formula |
C29H57BF4O4S |
Molecular Weight |
588.6 g/mol |
IUPAC Name |
ethyl-[2-(2-ethylhexoxy)-2-oxoethyl]-(3-oxo-3-tetradecoxypropyl)sulfanium;tetrafluoroborate |
InChI |
InChI=1S/C29H57O4S.BF4/c1-5-9-11-12-13-14-15-16-17-18-19-20-23-32-28(30)22-24-34(8-4)26-29(31)33-25-27(7-3)21-10-6-2;2-1(3,4)5/h27H,5-26H2,1-4H3;/q+1;-1 |
InChI Key |
TYMDNIOTOCKBIV-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCCCCCCCCCCCOC(=O)CC[S+](CC)CC(=O)OCC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



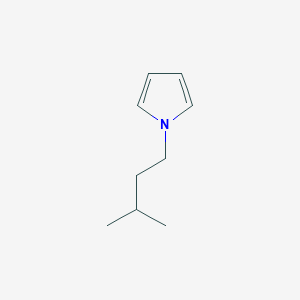

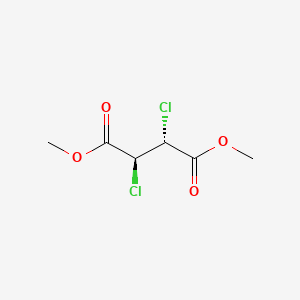
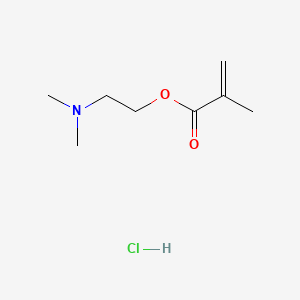

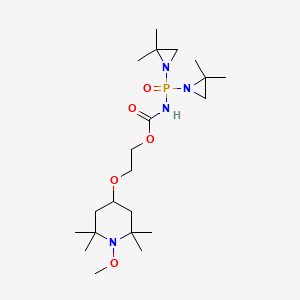
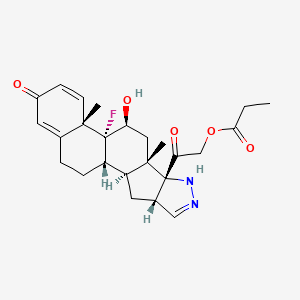

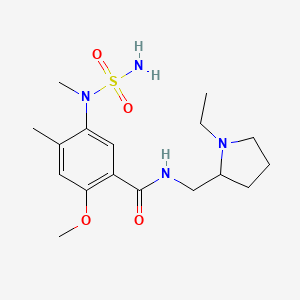
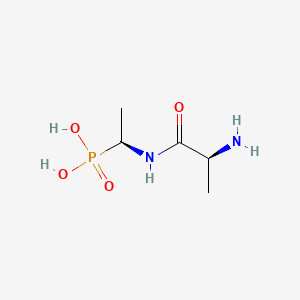
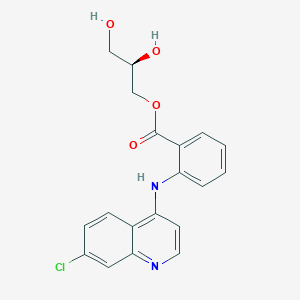
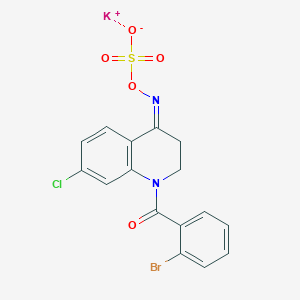
![10-[[(3R)-1-methylpiperidin-3-yl]methyl]phenothiazine](/img/structure/B15184204.png)
